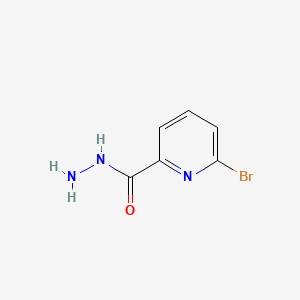

6-Bromopicolinyl hydrazide

Description

Significance of Hydrazide Scaffolds in Academic Research

The hydrazide functional group (-C(=O)NHNH2) is a cornerstone in medicinal and materials chemistry research. mdpi.comhygeiajournal.com Hydrazides and their derivatives, hydrazones, are recognized for their diverse biological activities. nih.gov The presence of both a hydrogen bond donor (the -NH2 group) and a hydrogen bond acceptor (the carbonyl oxygen) allows hydrazide-containing molecules to interact effectively with biological targets. mdpi.com This structural feature is a key reason for their exploration in drug discovery.

Moreover, the hydrazide moiety serves as a versatile synthetic intermediate. hygeiajournal.comsmolecule.com It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which are themselves a class of compounds with significant chemical and biological importance. jconsortium.com The reactivity of the hydrazide group also allows for its incorporation into various heterocyclic systems, expanding the chemical space available for investigation. hygeiajournal.com

Role of Pyridine (B92270) Derivatives in Chemical Synthesis and Mechanistic Studies

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental building blocks in organic synthesis. nih.gov The nitrogen atom imparts unique electronic properties to the ring, making it electron-deficient and influencing its reactivity. nih.gov This inherent reactivity allows for a wide range of chemical transformations, making pyridine derivatives valuable precursors in the synthesis of complex molecules.

In mechanistic studies, pyridine derivatives serve as important models for understanding reaction pathways. The position and nature of substituents on the pyridine ring can be systematically varied to probe electronic and steric effects on reaction rates and outcomes. This allows researchers to gain insights into reaction mechanisms and to design more efficient synthetic methodologies.

Conceptual Framework of Halogenated Picolinyl Hydrazides

The introduction of a halogen atom, such as bromine, onto the picolinic acid hydrazide scaffold creates a new dimension for chemical exploration. Halogenation can significantly alter the physicochemical properties of a molecule, including its lipophilicity, electronic distribution, and metabolic stability. In the case of 6-Bromopicolinyl hydrazide, the bromine atom at the 6-position of the pyridine ring is expected to have a notable impact on the molecule's characteristics.

The synthesis of halogenated picolinyl hydrazides typically involves the reaction of a corresponding halogenated picolinic acid or its ester with hydrazine (B178648) hydrate (B1144303). For instance, the synthesis of 6-bromopicolinohydrazide has been reported as an intermediate in the preparation of more complex molecules. google.com The general synthetic route for a related compound, 3-bromo-2-pyridinecarbohydrazide, involves the condensation of 3-bromo-2-pyridinecarboxylic acid with hydrazine derivatives.

The presence of the bromine atom can influence the reactivity of the molecule. For example, it can serve as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide array of substituents. This synthetic versatility makes halogenated picolinyl hydrazides attractive intermediates for creating libraries of compounds for various research applications.

Below are data tables that provide some context on related compounds, as specific research data for this compound is not widely available in public literature.

Table 1: Synthesis of Halogenated Picolinic Acid Derivatives

| Starting Material | Reagent | Product | Reference |

| 6-bromine-2-pyridine carboxylic acid | p-toluenesulfonic acid, methanol (B129727) | 6-bromine-2-pyridine methyl formate | google.com |

| 3-Bromo-2-hydroxybenzaldehyde | 2-pyridinecarboxylic acid hydrazide | 3-bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone | sci-hub.seresearchgate.net |

| 5-bromopicolinic acid | 3-chlorophenyl boronic acid | 5-(3-Chlorophenyl)picolinic acid |

Table 2: Characterization Data of a Related Hydrazone

The following table presents crystal structure data for 3-bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone, a compound structurally related to derivatives of this compound.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | sci-hub.seresearchgate.net |

| Space Group | P121/c1 | sci-hub.seresearchgate.net |

| a (Å) | 15.8346(13) | sci-hub.seresearchgate.net |

| b (Å) | 6.9597(5) | sci-hub.seresearchgate.net |

| c (Å) | 12.1912(13) | sci-hub.seresearchgate.net |

| β (º) | 109.123(10) | sci-hub.seresearchgate.net |

| V (ų) | 1269.4(2) | sci-hub.seresearchgate.net |

This information highlights the synthetic accessibility and structural characteristics of halogenated pyridine-based hydrazides and their derivatives, providing a foundation for understanding the chemical context of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrN3O |

|---|---|

Molecular Weight |

216.04 g/mol |

IUPAC Name |

6-bromopyridine-2-carbohydrazide |

InChI |

InChI=1S/C6H6BrN3O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H,10,11) |

InChI Key |

CUDQTPCGOPBJEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromopicolinyl Hydrazide

Precursor Synthesis and Halogenation Strategies

The critical first step in the synthesis of 6-bromopicolinyl hydrazide is the introduction of a bromine atom at the 6-position of the picolinic acid scaffold. This can be achieved through various halogenation strategies, starting from either picolinic acid itself or a pre-functionalized pyridine (B92270) ring.

Bromination of Picolinic Acid Derivatives

Direct bromination of picolinic acid can be challenging due to the directing effects of the carboxyl group and the pyridine nitrogen, which can lead to a mixture of isomers. However, methods for the selective bromination of pyridine derivatives have been developed. One potential, though less common, approach for achieving 6-bromination involves electrophilic bromination under specific conditions that favor substitution at this position. The reaction conditions, including the choice of brominating agent and solvent, are critical for directing the substitution.

A more reliable and widely utilized method for the synthesis of 6-bromopicolinic acid involves a Sandmeyer-type reaction starting from 6-aminopicolinic acid. This classical transformation in aromatic chemistry allows for the introduction of a bromine atom with high regioselectivity. The process begins with the diazotization of the amino group on 6-aminopicolinic acid using a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom, yielding 6-bromopicolinic acid.

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 6-Aminopicolinic acid | 1. NaNO₂, HBr2. CuBr | - | Water | 0 - 5 (diazotization), then heat | Not specified |

Functionalization of Bromo-Substituted Pyridines

An alternative strategy begins with a pre-existing bromo-substituted pyridine ring, which is then functionalized to introduce the carboxylic acid or a precursor group at the 2-position. For instance, 2,6-dibromopyridine (B144722) can be selectively functionalized. One of the bromine atoms can undergo a metal-halogen exchange, typically with an organolithium reagent at low temperatures, followed by quenching with carbon dioxide to introduce the carboxylic acid group. This approach offers good control over the regiochemistry.

Another route involves the oxidation of a methyl group at the 2-position of a 6-bromopyridine derivative. For example, 6-bromo-2-methylpyridine can be oxidized using a strong oxidizing agent, such as potassium permanganate, to yield 6-bromopicolinic acid. The reaction conditions for this oxidation must be carefully controlled to avoid over-oxidation or degradation of the pyridine ring.

Hydrazide Formation from Carboxylic Acid Derivatives

Once 6-bromopicolinic acid is obtained, the next stage is the formation of the hydrazide moiety. This is typically accomplished by first converting the carboxylic acid to a more reactive derivative, such as an ester, which then readily reacts with hydrazine (B178648).

Esterification and Hydrazinolysis Routes

The most common and well-established method for converting a carboxylic acid to a hydrazide is through a two-step process involving esterification followed by hydrazinolysis.

Esterification: 6-Bromopicolinic acid can be converted to its corresponding methyl or ethyl ester via Fischer esterification. This reaction involves heating the carboxylic acid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium of this reaction is driven towards the ester product by using a large excess of the alcohol.

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) |

| 6-Bromopicolinic acid | Methanol | Sulfuric Acid | Methanol | Reflux |

Hydrazinolysis: The resulting ester, for instance, methyl 6-bromopicolinate, is then treated with hydrazine hydrate (B1144303). This nucleophilic acyl substitution reaction typically proceeds by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol (B145695). The hydrazide product often precipitates from the reaction mixture upon cooling and can be isolated by filtration. A literature example for the synthesis of picolinic acid hydrazide from ethyl picolinate (B1231196) involves refluxing in ethanol for 7 hours.

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) |

| Methyl 6-bromopicolinate | Hydrazine hydrate | Ethanol | Reflux | Not specified |

Alternative Amidation Pathways

While the esterification-hydrazinolysis route is prevalent, alternative methods for the direct conversion of carboxylic acids to hydrazides exist. These direct amidation methods can offer advantages in terms of atom economy and reduced reaction steps.

One such approach involves the use of coupling agents to activate the carboxylic acid, followed by reaction with hydrazine. However, for a more direct conversion, certain catalysts have been shown to facilitate the direct amidation of carboxylic acids with amines. For instance, boric acid and zinc chloride have been reported as effective catalysts for the direct amidation of carboxylic acids. Applying these conditions to 6-bromopicolinic acid and hydrazine could potentially provide a more streamlined synthesis of the target hydrazide. This would involve heating the carboxylic acid and hydrazine in the presence of the catalyst, often with the removal of water to drive the reaction to completion.

Optimization of Reaction Conditions and Yields

For each step in the synthesis of this compound, optimization of reaction conditions is key to maximizing the yield and purity of the products.

In the bromination step , particularly for the Sandmeyer reaction, the temperature control during diazotization is critical to prevent the premature decomposition of the diazonium salt. The concentration of the acid and the stoichiometry of the reagents also play a significant role in the efficiency of the reaction.

For the Fischer esterification , the reaction time and the amount of acid catalyst can be varied to optimize the conversion to the ester. The efficiency of water removal, often achieved by using a Dean-Stark apparatus when a co-solvent is used, can also significantly impact the equilibrium and thus the yield.

In the final hydrazinolysis step , the reaction time and temperature are important parameters. While refluxing is common, the duration can be optimized by monitoring the reaction progress using techniques like thin-layer chromatography (TLC). The choice of solvent can also influence the reaction rate and the ease of product isolation. The molar ratio of hydrazine to the ester is also a factor to consider for ensuring complete conversion.

Chemical Reactivity and Transformation Studies of 6 Bromopicolinyl Hydrazide

Condensation Reactions with Carbonyl Compounds

The reaction of hydrazides with aldehydes and ketones to form hydrazones is a fundamental and widely utilized transformation in organic synthesis. 6-Bromopicolinyl hydrazide readily participates in such reactions, where the nucleophilic amino group of the hydrazide attacks the electrophilic carbonyl carbon. This is typically followed by dehydration to yield the corresponding N-acylhydrazone.

Formation of Hydrazone Derivatives

The synthesis of hydrazone derivatives from this compound is generally achieved by reacting it with a variety of carbonyl compounds, including aromatic and aliphatic aldehydes and ketones. The reaction is often carried out in a suitable solvent, such as ethanol (B145695), and is frequently catalyzed by a small amount of acid, like glacial acetic acid, to facilitate the dehydration step.

The general reaction scheme involves the condensation of this compound with a carbonyl compound (R¹R²C=O) to form the corresponding 6-Bromopicolinyl hydrazone. This reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon, forming a tetrahedral intermediate which then eliminates a molecule of water to yield the stable hydrazone product.

A representative, though not exhaustive, summary of carbonyl compounds that can be condensed with this compound to form hydrazone derivatives is provided in the interactive table below.

| Carbonyl Compound | Product (Hydrazone Derivative) | Typical Reaction Conditions |

| Benzaldehyde | N'-(phenylmethylene)-6-bromopicolinohydrazide | Ethanol, catalytic acetic acid, reflux |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-6-bromopicolinohydrazide | Ethanol, catalytic acetic acid, reflux |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-6-bromopicolinohydrazide | Ethanol, catalytic acetic acid, reflux |

| Acetophenone | N'-(1-phenylethylidene)-6-bromopicolinohydrazide | Ethanol, catalytic acetic acid, reflux |

| Cyclohexanone | N'-(cyclohexylidene)-6-bromopicolinohydrazide | Ethanol, catalytic acetic acid, reflux |

Regioselectivity and Stereoselectivity in Hydrazone Synthesis

The condensation reaction between this compound and unsymmetrical ketones can potentially lead to the formation of regioisomers if the ketone possesses two different alpha-carbons that can enolize. However, under typical reaction conditions, the reaction is highly regioselective, with the nucleophilic attack occurring exclusively at the carbonyl carbon.

In terms of stereoselectivity, the formation of hydrazones from prochiral aldehydes or ketones can result in the generation of stereoisomers. The C=N double bond of the hydrazone can exist as either E or Z isomers. The predominance of one isomer over the other is influenced by steric and electronic factors of the substituents on both the carbonyl compound and the hydrazide. In many cases, the thermodynamically more stable E isomer is the major product. When chiral carbonyl compounds are used, the formation of diastereomeric hydrazones is possible, which can sometimes be separated by chromatographic techniques.

Cyclization Reactions and Heterocyclic Ring Formation

The hydrazone derivatives of this compound are versatile intermediates for the synthesis of a variety of heterocyclic compounds. The presence of the amide and azomethine functionalities allows for intramolecular cyclization reactions, leading to the formation of stable five- and four-membered heterocyclic rings.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

Hydrazones derived from this compound can undergo oxidative cyclization to yield 2,5-disubstituted 1,3,4-oxadiazoles. This transformation is typically achieved by treating the hydrazone with a suitable oxidizing agent. A common method involves refluxing the hydrazone in acetic anhydride (B1165640). The acetic anhydride acts as both a dehydrating and an oxidizing agent, facilitating the cyclization and subsequent aromatization to the 1,3,4-oxadiazole ring.

The general mechanism involves the acylation of the secondary nitrogen of the hydrazone, followed by an intramolecular cyclodehydration. Various oxidizing agents can be employed for this transformation, and the choice of reagent can influence the reaction conditions and yields.

The following table provides an overview of the synthesis of 1,3,4-oxadiazole derivatives from 6-Bromopicolinyl hydrazones.

| Hydrazone Precursor | Cyclizing/Oxidizing Agent | Product (1,3,4-Oxadiazole Derivative) |

| N'-(phenylmethylene)-6-bromopicolinohydrazide | Acetic Anhydride | 2-(6-bromopyridin-2-yl)-5-phenyl-1,3,4-oxadiazole |

| N'-(4-chlorobenzylidene)-6-bromopicolinohydrazide | Iodosobenzene diacetate (IBD) | 2-(4-chlorophenyl)-5-(6-bromopyridin-2-yl)-1,3,4-oxadiazole |

| N'-(4-methoxybenzylidene)-6-bromopicolinohydrazide | Chloramine-T | 2-(6-bromopyridin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |

Annulation to Azetidin-2-one (B1220530) Systems

Azetidin-2-ones, also known as β-lactams, are an important class of four-membered heterocyclic compounds. The Staudinger cycloaddition is a well-established method for the synthesis of β-lactams, involving the reaction of a ketene (B1206846) with an imine. Hydrazones derived from this compound can serve as the imine component in this reaction.

The reaction is typically carried out by treating the hydrazone with a ketene, which can be generated in situ from an acyl chloride and a tertiary amine, such as triethylamine. The reaction proceeds via a [2+2] cycloaddition mechanism to form the azetidin-2-one ring. The stereochemical outcome of the reaction can be influenced by the nature of the substituents on both the hydrazone and the ketene.

Other Cycloaddition and Cyclocondensation Pathways

Beyond the formation of 1,3,4-oxadiazoles and azetidin-2-ones, the hydrazone derivatives of this compound can participate in other cycloaddition and cyclocondensation reactions to form a variety of heterocyclic systems. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazoline derivatives through a Michael addition followed by intramolecular cyclization. Furthermore, [3+2] cycloaddition reactions with dipolarophiles can also be envisioned, expanding the synthetic utility of these versatile intermediates. The specific reaction pathway and the resulting heterocyclic system are dependent on the nature of the reacting partner and the reaction conditions employed.

Nucleophilic Substitution Reactions Involving the Bromo Moiety

The pyridine (B92270) ring in this compound is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the positions ortho and para to the nitrogen atom. stackexchange.comwikipedia.org The presence of the electron-withdrawing hydrazide group at the 2-position further activates the pyridine ring for nucleophilic attack. Consequently, the bromo group at the 6-position is susceptible to displacement by various nucleophiles.

The general mechanism for nucleophilic aromatic substitution on the pyridine ring involves the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring. stackexchange.com

While specific studies on this compound are limited, the reactivity of similar 2-bromo-6-substituted pyridines provides insight into the expected transformations. For instance, 2,6-dibromopyridine (B144722) readily undergoes nucleophilic substitution with amines under elevated temperatures and pressures. This suggests that the bromo group in this compound can be displaced by a variety of nucleophiles under appropriate conditions.

Common nucleophiles that can be employed in these reactions include alkoxides, thiolates, and amines. The choice of solvent and reaction temperature is crucial for the success of these substitutions, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being used to facilitate the reaction.

Table 1: Representative Nucleophilic Substitution Reactions on 6-Bromopyridine Derivatives

| Nucleophile | Reagent | Product | Reaction Conditions | Reference |

| Amine | Methylamine | 2-Bromo-6-methylaminopyridine | High temperature and pressure | georgiasouthern.edu |

| Amine | Ethylamine | 2-Bromo-6-ethylaminopyridine | High temperature and pressure | georgiasouthern.edu |

This table presents data from analogous reactions on similar compounds due to the limited specific data for this compound.

Reductive Transformations of the Hydrazide Functionality

The hydrazide functional group (-CONHNH2) in this compound is a versatile moiety that can undergo various reductive transformations. These reactions are valuable for the synthesis of amines, hydrazines, and other reduced nitrogen-containing compounds. The specific product obtained depends on the reducing agent and the reaction conditions employed.

One common transformation is the reduction of the carbonyl group of the hydrazide. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing the amide-like carbonyl to a methylene (B1212753) group, affording the corresponding hydrazine (B178648) derivative, (6-bromopyridin-2-yl)methanamine.

Alternatively, milder reducing agents can be used to selectively reduce the carbonyl group or to induce cyclization reactions. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed. The outcome of catalytic hydrogenation can be influenced by the reaction conditions, such as hydrogen pressure and temperature.

Another important reductive transformation is the Wolff-Kishner reduction, which involves the conversion of a carbonyl group to a methylene group under basic conditions. This reaction typically involves heating the hydrazone derivative with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol.

The hydrazide functionality can also serve as a precursor for the synthesis of various heterocyclic compounds through reductive cyclization reactions. For example, reaction with appropriate dicarbonyl compounds or their equivalents under reducing conditions can lead to the formation of pyrazole (B372694) or pyridazine (B1198779) ring systems.

Table 2: Potential Reductive Transformations of Hydrazide Functionality

| Reducing Agent/Method | Expected Product | Notes |

| Lithium Aluminum Hydride (LiAlH4) | (6-Bromopyridin-2-yl)methanamine | Strong reducing agent; reduces the carbonyl to a methylene group. |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | 6-Bromopicolinamide or further reduced products | Product depends on reaction conditions. |

| Wolff-Kishner Reduction | 2-Methyl-6-bromopyridine | Requires formation of the hydrazone followed by treatment with a strong base at high temperatures. |

This table outlines potential reactions based on the general reactivity of hydrazides, as specific studies on this compound are not widely available.

Coordination Chemistry of 6 Bromopicolinyl Hydrazide

Ligand Design and Metal Chelation Properties

The 6-Bromopicolinyl hydrazide ligand is a derivative of picolinohydrazide, characterized by the presence of a bromine atom at the 6-position of the pyridine (B92270) ring. This substitution is anticipated to influence its electronic properties and, consequently, its coordination behavior with various metal ions. The fundamental structure, featuring a pyridine nitrogen atom, an amide oxygen atom, and a terminal amino group, provides multiple potential donor sites for metal chelation.

Bidentate Coordination Modes

Based on the well-established coordination chemistry of related picolinohydrazide ligands, this compound is expected to primarily function as a bidentate ligand. The most common bidentate coordination involves the pyridine nitrogen atom and the amide oxygen atom, forming a stable five-membered chelate ring upon complexation with a metal ion. This mode of coordination is prevalent in a wide array of transition metal complexes with similar hydrazide-based ligands.

Another potential bidentate coordination mode could involve the amide oxygen and the terminal amino nitrogen. However, this is generally considered less favorable due to the formation of a less stable four-membered chelate ring. The specific coordination mode adopted will ultimately depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Multidentate Coordination with Auxiliary Ligands

While this compound itself is most likely to act as a bidentate ligand, it can participate in the formation of multidentate coordination environments through the inclusion of auxiliary ligands. These auxiliary ligands can be simple anions (e.g., halides, acetate) or other neutral donor molecules. In such scenarios, the this compound would occupy two coordination sites on the metal center, with the remaining sites being filled by the auxiliary ligands to satisfy the coordination requirements of the metal ion. This can lead to a diverse range of coordination geometries and nuclearities in the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly impact the final product. Characterization of the resulting complexes would rely on a combination of spectroscopic and analytical techniques.

Transition Metal Coordination Compounds

The formation of coordination compounds between this compound and transition metals is highly probable. Techniques such as infrared (IR) spectroscopy would be crucial in determining the coordination mode of the ligand. A shift in the C=O stretching frequency to a lower wavenumber upon complexation would indicate the involvement of the amide oxygen in coordination. Similarly, changes in the vibrational modes of the pyridine ring would confirm the participation of the pyridine nitrogen. Electronic spectroscopy (UV-Vis) would provide insights into the geometry of the metal center, while magnetic susceptibility measurements would help determine the oxidation state and spin state of the metal ion.

Lanthanide and Actinide Complexes

The coordination chemistry of this compound with lanthanide and actinide ions is an area that remains to be explored. These f-block elements have larger ionic radii and higher coordination numbers compared to transition metals, which could lead to the formation of complexes with different stoichiometries and coordination geometries. The strong oxophilic nature of lanthanides and actinides suggests a high affinity for the amide oxygen donor of the hydrazide ligand. Spectroscopic techniques, particularly luminescence spectroscopy for certain lanthanide ions, would be valuable for characterizing these potential complexes.

Structural Elucidation of Coordination Polyhedra

Based on studies of analogous picolinohydrazide complexes, a variety of coordination polyhedra can be anticipated. For transition metals, octahedral geometries are common, particularly for M(II) and M(III) ions. However, other geometries such as tetrahedral or square planar cannot be ruled out, depending on the specific metal and ligand-to-metal ratio. For lanthanide and actinide complexes, higher coordination numbers (e.g., 8 or 9) are expected, leading to more complex coordination polyhedra such as square antiprismatic or tricapped trigonal prismatic geometries.

Influence of Metalation on Electronic Structure and Reactivity

Detailed experimental and theoretical data concerning the coordination chemistry of this compound are not extensively available in publicly accessible scientific literature. The synthesis of this compound has been noted in patent literature, for instance, in the preparation of pyridopyridazinone derivatives where this compound serves as a reactant. google.com However, comprehensive studies detailing the effects of metal ion coordination on its electronic and reactive characteristics are not readily found.

In the broader context of analogous picolinyl hydrazide derivatives and other hydrazone ligands, metalation is known to induce significant changes in the electronic structure. These changes are typically observed through spectroscopic techniques such as UV-Visible spectrophotometry. The coordination of a metal ion to the ligand generally results in a shift of the intra-ligand π-π* and n-π* electronic transitions. Furthermore, new absorption bands, corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, often appear in the visible region of the spectrum. The specific energies of these transitions are dependent on the nature of the metal ion, its oxidation state, and the coordination geometry of the resulting complex.

The reactivity of the hydrazide ligand is also profoundly altered upon metalation. The coordination to a metal center can modulate the acidity of the N-H protons of the hydrazide moiety, facilitating deprotonation and subsequent coordination in the enol form. This change in coordination mode can, in turn, influence the reactivity of the entire complex, affecting its stability, redox properties, and potential for catalytic activity.

While specific data for this compound is not available, a hypothetical representation of the expected shifts in UV-Visible absorption maxima upon coordination with transition metal ions can be tabulated for illustrative purposes.

Table 1: Hypothetical UV-Visible Spectral Data for this compound and its Metal Complexes

| Compound | π-π* Transition (nm) | n-π* Transition (nm) | Charge Transfer (CT) Band (nm) |

| This compound | ~280 | ~340 | - |

| [Cu(II)(6-Br-picolinyl-N,O)₂] | ~290 | ~355 | ~450 (LMCT) |

| [Ni(II)(6-Br-picolinyl-N,O)₂] | ~288 | ~350 | - |

| [Co(II)(6-Br-picolinyl-N,O)₂] | ~292 | ~360 | ~480 (LMCT) |

Note: The data in this table is hypothetical and serves to illustrate the expected trends based on the behavior of similar hydrazide ligands.

Similarly, the electrochemical properties, such as the redox potentials, would be expected to change upon complexation. The metal-centered and ligand-centered redox processes can be influenced by the nature of the metal-ligand bond. For instance, the oxidation or reduction of the metal center would be either facilitated or hindered depending on the electron-donating or -withdrawing nature of the this compound ligand.

Spectroscopic Characterization and Computational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools in modern chemistry for the detailed investigation of molecular structures. Each technique provides unique information, and their combined application allows for an unambiguous determination of the structure and properties of 6-Bromopicolinyl hydrazide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the pyridine (B92270) ring and the protons of the hydrazide group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The pyridine ring protons are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The protons of the -NH and -NH₂ groups of the hydrazide moiety would likely appear as broad signals, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The carbonyl carbon of the hydrazide group is expected to have a characteristic downfield chemical shift, typically in the range of 160-180 ppm. The carbon atoms of the pyridine ring would appear in the aromatic region (120-160 ppm), with the carbon atom bonded to the bromine atom (C6) showing a chemical shift influenced by the halogen's electronegativity and heavy atom effect.

| ¹H NMR Expected Chemical Shifts (ppm) | ¹³C NMR Expected Chemical Shifts (ppm) |

| Pyridine Ring Protons: 7.0 - 9.0 | Carbonyl Carbon: 160 - 180 |

| -NH, -NH₂ Protons: Variable, broad | Pyridine Ring Carbons: 120 - 160 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A strong absorption band for the carbonyl (C=O) stretching vibration of the hydrazide group would be prominent, typically appearing in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations of the amine and amide groups would give rise to bands in the 3200-3400 cm⁻¹ region. The C-N stretching vibrations would be observed in the 1200-1350 cm⁻¹ range. The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the lower frequency region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations and vibrations of non-polar bonds often give strong signals in Raman spectra. For this compound, the symmetric stretching vibrations of the pyridine ring are expected to be strong. The C-Br stretching vibration would also be observable.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch | 3200 - 3400 | 3200 - 3400 |

| C-H (Aromatic) | > 3000 | > 3000 |

| C=O Stretch | 1650 - 1680 | 1650 - 1680 |

| C=C, C=N (Ring) | 1400 - 1600 | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 |

| C-Br Stretch | 500 - 600 | 500 - 600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, being an aromatic system, will have characteristic π → π* transitions. The presence of the bromine atom and the hydrazide group as substituents will influence the position and intensity of these absorption bands. The carbonyl group of the hydrazide moiety can also undergo n → π* transitions, which are typically weaker in intensity compared to π → π* transitions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the bond between the carbonyl carbon and the nitrogen atom. The presence of the bromine atom would result in a characteristic isotopic pattern for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This data is invaluable for understanding the compound's solid-state conformation and packing, which can influence its physical properties. Analysis of related hydrazide structures reveals common hydrogen bonding motifs involving the hydrazide functional group, which are likely to be present in the crystal structure of this compound. researchgate.netmdpi.comresearchgate.net

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights that complement experimental data, aiding in the interpretation of spectra and the understanding of molecular properties. Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules.

By employing DFT calculations, it is possible to optimize the geometry of this compound and predict various spectroscopic properties. For instance, theoretical NMR chemical shifts can be calculated and compared with experimental data to aid in signal assignment. Vibrational frequencies from DFT calculations can be used to interpret experimental IR and Raman spectra, allowing for a detailed assignment of the observed vibrational modes. Furthermore, computational methods can be used to simulate UV-Vis spectra by calculating the energies of electronic transitions. These theoretical approaches provide a powerful tool for a deeper understanding of the structural and electronic properties of this compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry. These calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.

The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation. For this compound, this would involve defining the spatial relationship between the brominated pyridine ring and the hydrazide moiety. The resulting optimized structure provides a theoretical model that can be compared with experimental data from X-ray crystallography if available.

Beyond geometry, DFT calculations elucidate the electronic structure, providing information on the distribution of electrons within the molecule. This includes the calculation of atomic charges, which can indicate the relative electronegativity and reactivity of different atoms. For instance, the nitrogen atoms of the pyridine ring and the hydrazide group, along with the oxygen atom, are expected to carry partial negative charges, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the hydrazide group are likely to be electron-deficient.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.89 | ||

| C-N (Pyridine) | 1.34 | ||

| C=O | 1.23 | C-C-N (Pyridine) | 122.5 |

| N-N | 1.39 | C-C=O | 120.1 |

| C-C (Pyridine Ring) | 1.39 | O=C-N | 123.0 |

| C-C (Hydrazide) | 1.51 | C-N-N | 118.5 |

| N-H | 1.01 | H-N-H | 110.2 |

| C-C-C-N (Pyridine Ring) | 0.1 | ||

| Br-C-C-C (Pyridine Ring) | 179.9 | ||

| O=C-N-N | 178.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from DFT calculations. Actual values would be derived from specific computational outputs.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. semanticscholar.org The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

For this compound, the MEP map would highlight regions of negative electrostatic potential (typically colored red or yellow) and positive electrostatic potential (usually colored blue). The regions of negative potential correspond to areas with a high electron density and are susceptible to electrophilic attack. In this molecule, these would likely be centered around the nitrogen atom of the pyridine ring and the carbonyl oxygen atom of the hydrazide group. These sites are the most probable locations for protonation.

Conversely, the regions of positive potential indicate electron-deficient areas and are prone to nucleophilic attack. The hydrogen atoms of the hydrazide's amino group (-NH2) are expected to be in a region of high positive potential, making them potential hydrogen bond donors. The MEP analysis provides a visual representation of the molecule's reactive sites, which is crucial for understanding its interaction with other molecules. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. nih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is associated with its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. mostwiedzy.pl

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mostwiedzy.pl For this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the hydrazide group and the pyridine ring. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient regions.

The analysis of the HOMO and LUMO compositions can provide insights into the nature of electronic transitions. For instance, an electronic transition from a HOMO orbital concentrated on the hydrazide moiety to a LUMO orbital on the pyridine ring would indicate an intramolecular charge transfer.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is hypothetical and for illustrative purposes. The actual values would be determined from quantum chemical calculations.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations can provide predictions for its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of different bonds. For example, the calculations would predict the characteristic vibrational frequencies for the C=O, N-H, and C-Br bonds in the molecule.

Theoretical NMR chemical shifts for ¹H and ¹³C can also be calculated. These predictions are based on the electronic environment of each nucleus in the optimized geometry of the molecule. Comparing the calculated chemical shifts with the experimental NMR spectrum is a powerful method for structural elucidation and assignment of the observed signals.

UV-Vis spectra are predicted by calculating the electronic transition energies and oscillator strengths. This provides information about the wavelengths at which the molecule absorbs light and the intensity of these absorptions. The predicted UV-Vis spectrum can help in understanding the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide a static picture of the most stable conformation, molecules are dynamic entities that can exist in various conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the conformational flexibility of this compound by simulating the motion of its atoms over time.

By running an MD simulation, it is possible to explore the potential energy surface of the molecule and identify different stable and metastable conformations. This is particularly relevant for the rotatable bonds in the hydrazide side chain. The simulation can reveal the preferred dihedral angles and the energy barriers between different conformations.

The results of MD simulations can be used to generate a conformational landscape, which provides a statistical representation of the different shapes the molecule can adopt at a given temperature. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment.

Applications in Advanced Organic Synthesis and Material Science

Role as Synthetic Intermediates for Complex Molecular Architectures

6-Bromopicolinyl hydrazide serves as a crucial starting material for the synthesis of a wide array of intricate molecular structures, particularly heterocyclic compounds. The presence of the nucleophilic hydrazide moiety allows for facile reactions with various electrophiles, leading to the formation of stable cyclic systems.

Researchers have successfully utilized this compound in the synthesis of pyrazole (B372694), oxadiazole, and triazole derivatives. For instance, the condensation reaction of this compound with β-diketones or their analogs provides a straightforward route to substituted pyrazoles. Similarly, its reaction with carboxylic acids or their derivatives, followed by cyclodehydration, yields 1,3,4-oxadiazoles. Furthermore, treatment with isothiocyanates and subsequent cyclization affords triazole-thiones.

The bromine atom on the pyridine (B92270) ring offers an additional site for modification through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This dual reactivity of this compound enables the construction of highly functionalized and complex molecular scaffolds that are of interest in medicinal chemistry and materials science.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound

| Reactant | Resulting Heterocycle | Reaction Type |

| β-Diketones | Pyrazole | Condensation |

| Carboxylic Acids | 1,3,4-Oxadiazole (B1194373) | Condensation/Cyclodehydration |

| Isothiocyanates | Triazole-thione | Addition/Cyclization |

Derivatization for Novel Functional Materials

The inherent reactivity of this compound makes it an excellent candidate for derivatization to create novel functional materials with tailored properties. The hydrazide group can be readily converted into hydrazones through condensation with a variety of aldehydes and ketones. These resulting hydrazones often exhibit interesting photophysical and chemical sensing properties.

For example, the introduction of fluorogenic or chromogenic moieties through the formation of hydrazones can lead to chemosensors capable of detecting specific metal ions or anions. The binding of the analyte to the sensor molecule can induce a change in fluorescence or color, allowing for visual or spectroscopic detection. The pyridine nitrogen and the hydrazone unit can act as a cooperative binding site for metal ions, enhancing selectivity and sensitivity.

Furthermore, the bromine atom can be exploited to attach the this compound core to other molecular units or solid supports, paving the way for the development of heterogeneous catalysts or materials for separation and purification processes.

Precursors for Polymer Chemistry and Foaming Agents

While less explored, the bifunctional nature of this compound suggests its potential as a precursor in polymer chemistry. The hydrazide group can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides containing the pyridine unit in the backbone. The presence of the bromine atom could allow for post-polymerization modification, enabling the tuning of the polymer's properties.

In a different application, hydrazide derivatives, in general, are known to be effective blowing agent precursors for the production of foamed polymers. Upon heating, they decompose to release nitrogen gas, which creates a cellular structure within the polymer matrix. While specific studies on this compound as a foaming agent precursor are not widely reported, its structural similarity to known blowing agents suggests its potential in this area. The decomposition temperature and the volume of gas released could potentially be tuned by modifying the substituent on the pyridine ring.

Application in Analytical Methodologies

In the realm of analytical chemistry, this compound and its derivatives can serve as valuable derivatizing agents. The hydrazide group reacts specifically with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This reaction can be exploited to enhance the detection and quantification of these analytes in various analytical techniques.

For instance, by introducing a UV-active or fluorescent tag through the pyridine ring or by reacting this compound with a labeling reagent, the resulting hydrazones can be easily detected by HPLC with UV or fluorescence detection. This derivatization strategy can improve the sensitivity and selectivity of the analytical method for carbonyl compounds, which are often present in complex matrices at low concentrations.

Table 2: Potential Analytical Applications of this compound

| Analytical Technique | Role of this compound | Analyte |

| HPLC-UV | Derivatizing Agent | Aldehydes, Ketones |

| HPLC-Fluorescence | Derivatizing Agent (after labeling) | Aldehydes, Ketones |

| Mass Spectrometry | Derivatizing Agent (for ionization enhancement) | Carbonyl Compounds |

Mechanistic Studies of Biological Activities in Vitro

Antimicrobial Activity Evaluation

Searches for in vitro screening data of 6-Bromopicolinyl hydrazide against specific bacterial and fungal strains did not yield specific results. Scientific studies often explore derivatives of pyridine (B92270) carbohydrazide, where various functional groups are added to the core structure to enhance activity. For instance, research on other bromo-substituted quinazolines and indoles has shown antimicrobial potential, but this data is not directly applicable to this compound. nih.govmediresonline.org Similarly, while hydrazine-based compounds are studied for antifungal properties, specific data for this particular compound, including MIC values against common fungal strains, is not present in the reviewed literature. mdpi.com

Without primary research data, a discussion on the molecular mechanisms of action, such as membrane disruption or specific enzyme inhibition by this compound, would be purely speculative. Studies on related but distinct molecules have suggested mechanisms like membrane permeabilization, but this cannot be directly extrapolated. nih.gov

Anticancer Activity Evaluation

In the realm of oncology research, while various bromo-substituted heterocyclic compounds, including derivatives of quinazoline (B50416) and imidazopyridine, have been evaluated for their cytotoxic effects against cancer cell lines, specific studies on this compound are absent from the available literature. nih.govnih.govnih.gov Reports have indicated that certain derivatives containing a 4-bromophenyl group exhibit cytotoxic potential against cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), but these are structurally different from this compound. nih.gov

Therefore, no data tables of in vitro cytotoxicity assays with IC50 values for this compound against a panel of cancer cell lines can be provided. Furthermore, investigations into its potential to induce apoptosis, including mechanistic details like Annexin V-PI binding assays or gene expression analysis, have not been published. The apoptotic mechanisms that have been described are for other, more complex 6-bromoquinazoline (B49647) derivatives. nih.gov

Based on a comprehensive search of available scientific literature, there is insufficient data specifically on the chemical compound “this compound” to generate the detailed article as per the requested outline. Research focusing on the specific mechanistic studies, enzyme inhibition, antiviral and antitubercular activities, and computational docking of this particular compound is not presently available in the public domain.

Therefore, it is not possible to provide an article that adheres to the strict requirements of focusing solely on "this compound" and the specified subsections. Information on other related hydrazide compounds cannot be substituted, as per the instructions to not introduce any information outside the explicit scope of the requested compound.

Future Research Directions and Translational Opportunities

Development of Novel Derivatization Strategies

The hydrazide moiety of 6-Bromopicolinyl hydrazide is a chemically reactive handle ideal for creating diverse libraries of new compounds. A primary and highly effective strategy involves the condensation reaction with a wide array of aldehydes and ketones to synthesize a corresponding series of hydrazones. rroij.comresearchgate.net This approach is foundational for modifying the compound's steric and electronic properties.

Future research should systematically explore reactions with various carbonyl compounds to generate novel 6-Bromopicolinyl hydrazones. This could include:

Aromatic and Heterocyclic Aldehydes: Introducing different substituted phenyl rings or other heterocyclic systems (e.g., thiophene, furan, indole) can significantly alter biological activity.

Aliphatic Carbonyls: Reaction with linear, branched, and cyclic aliphatic aldehydes and ketones can modulate lipophilicity and conformational flexibility.

Functionalized Carbonyls: Utilizing carbonyl compounds bearing additional functional groups (e.g., hydroxyl, amino, nitro) can introduce new hydrogen bonding capabilities or reactive sites for secondary modifications.

Beyond hydrazone formation, the pyridine (B92270) ring itself offers avenues for derivatization. The bromine atom at the 6-position is a key site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of new aryl or alkynyl groups. This would create a new class of derivatives with extended conjugation and diverse three-dimensional shapes, significantly expanding the chemical space available for biological screening and materials application.

Table 1: Proposed Derivatization Reactions for this compound

| Reaction Type | Functional Group Targeted | Class of Reagents | Potential Product |

|---|---|---|---|

| Condensation | Hydrazide (-CONHNH2) | Aromatic Aldehydes | Aroyl Hydrazones |

| Condensation | Hydrazide (-CONHNH2) | Aliphatic Ketones | Alkylidene Hydrazones |

| Suzuki Coupling | Bromo group (-Br) | Aryl Boronic Acids | 6-Aryl-picolinyl hydrazide |

| Sonogashira Coupling | Bromo group (-Br) | Terminal Alkynes | 6-Alkynyl-picolinyl hydrazide |

Exploration of Advanced Coordination Chemistry Applications

Hydrazides and their hydrazone derivatives are well-established as potent ligands in coordination chemistry. at.ua They can bind to metal ions through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide moiety, or through the azomethine nitrogen in the case of hydrazones, forming stable five- or six-membered chelate rings. at.uanih.gov The pyridine nitrogen of the this compound scaffold provides an additional coordination site, making it a potentially multidentate ligand capable of forming complex and robust metal-organic structures.

Future work should focus on synthesizing and characterizing metal complexes of this compound and its derivatives with a variety of transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II), Fe(II)/Fe(III)). nih.govresearchgate.net Research could explore:

Mononuclear and Polynuclear Complexes: Investigating the conditions that favor the formation of simple mononuclear complexes versus more complex polynuclear or polymeric structures. researchgate.net

Geometric and Electronic Properties: Characterizing the coordination geometry (e.g., octahedral, tetrahedral) and studying the electronic properties of the resulting complexes. researchgate.net

Catalytic Activity: Screening the metal complexes for potential catalytic applications, such as in oxidation or C-C coupling reactions, leveraging the ability of the metal center to facilitate chemical transformations.

The development of these coordination compounds opens translational opportunities in catalysis, magnetic materials, and even as metallodrugs, where the biological activity of the organic ligand is synergistically enhanced by the metal center. nih.gov

Integration of Spectroscopic and Computational Approaches for Structure-Activity Relationships

A deep understanding of the relationship between molecular structure and biological function is critical for rational drug design. Establishing robust Structure-Activity Relationships (SAR) requires a synergistic approach that combines empirical data from spectroscopic analysis with the predictive power of computational chemistry. mdpi.comrsc.org

For any new derivative of this compound, detailed structural characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry is essential. mdpi.commdpi.commdpi.com X-ray crystallography can provide definitive information on the three-dimensional structure and conformation of these molecules in the solid state. researchgate.net

These experimental data should be integrated with computational modeling. Future research directions include:

Density Functional Theory (DFT) Calculations: To model molecular geometries, determine electronic properties (such as HOMO-LUMO energy gaps), and predict spectroscopic signatures to corroborate experimental findings. mdpi.com

Molecular Docking: To simulate the binding of derivatives to the active sites of specific biological targets (e.g., enzymes, receptors), providing insights into potential mechanisms of action and guiding the design of more potent analogues. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate physicochemical properties of the derivatives with their observed biological activities, enabling the prediction of efficacy for yet-to-be-synthesized compounds. nih.gov

This integrated approach will accelerate the optimization of lead compounds by prioritizing the synthesis of derivatives with the highest predicted activity and most favorable drug-like properties.

Expanding the Scope of In Vitro Biological Applications

The hydrazide-hydrazone scaffold is a well-known pharmacophore present in compounds with a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. rroij.commdpi.comnih.goviscientific.org The presence of the halogenated pyridine ring in this compound further suggests potential for significant bioactivity.

A crucial future direction is the comprehensive in vitro screening of a library of this compound derivatives against a diverse panel of biological targets. This broad-based screening is essential for identifying novel therapeutic leads.

Table 2: Proposed In Vitro Screening Panels for this compound Derivatives

| Screening Panel | Target Organisms/Cells | Potential Therapeutic Area |

|---|---|---|

| Antimicrobial | Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli, P. aeruginosa), Fungi (e.g., C. albicans) | Infectious Diseases |

| Anticancer | Human cancer cell lines (e.g., breast, lung, colon, leukemia) | Oncology |

| Antiviral | Various viral strains (e.g., influenza, herpes simplex) | Virology |

| Enzyme Inhibition | Clinically relevant enzymes (e.g., kinases, proteases, oxidoreductases) | Metabolic Diseases, Inflammation |

Initial hits from these broad screenings can then be subjected to more focused studies to determine their potency (e.g., minimum inhibitory concentration for microbes, IC₅₀ values for cancer cells) and mechanism of action. mdpi.com This systematic expansion of biological testing is the most direct path to translating the chemical potential of this compound derivatives into valuable therapeutic candidates.

Q & A

Q. What are the standard synthetic protocols for preparing 6-Bromopicolinyl hydrazide and its derivatives?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions using heteroaryl halides (e.g., 6-bromoquinoline) under optimized conditions. A common approach involves coupling hydrazine with brominated picolinic acid derivatives. For example, analogous procedures for chloropyridinyl hydrazides involve reacting 6-chloro-3-chloromethylpyridine with hydrazine hydrate in ethanol under reflux . Catalyst selection (e.g., palladium-based catalysts) and solvent systems (e.g., DMF or THF) are critical to minimize side reactions. Lower yields in bicyclic substrates may result from catalyst poisoning, which can be mitigated by adjusting ligand ratios or reaction temperatures .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer : Key characterization techniques include:

- NMR/FTIR : To confirm hydrazide (-CONHNH₂) and aromatic bromine signatures.

- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis.

- X-ray Crystallography : To resolve crystal structures, particularly for polymorph identification (e.g., THz-TDS distinguishes polymorphs via unique absorption peaks at 0.34–1.86 THz) .

- Elemental Analysis : To verify stoichiometry and purity .

Q. What are the primary biomedical applications of this compound in current research?

- Methodological Answer : It is explored as a precursor for antimicrobial and enzyme-inhibitory agents. For instance, hydrazide derivatives show activity against lipoxygenase (LOX) but not tyrosinase, as confirmed by docking studies revealing weak binding to tyrosinase active sites . Functionalization with triazole or oxadiazole moieties enhances bioactivity, making it relevant in antitubercular and anticancer drug discovery .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in this compound synthesis?

- Methodological Answer : Use response surface methodology (RSM) to model variables like catalyst loading, temperature, and solvent polarity. For example, enzymatic synthesis of palm fatty hydrazides achieved 84.15% optimization using RSM with a central composite design . Catalyst poisoning in heteroaryl substrates can be reduced via ligand screening (e.g., bulky phosphines) or switching to copper-mediated pathways .

Q. How to resolve contradictions in reported biological activities of hydrazide derivatives (e.g., enzyme inhibition variability)?

- Methodological Answer : Conduct dose-response assays and molecular docking to validate target interactions. For example, Ti(IV) hydrazide complexes exhibit tyrosinase inhibition due to metal-ligand coordination, whereas free hydrazides lack this property. Discrepancies in LOX inhibition may arise from redox activity or steric effects, requiring comparative studies with controlled substituents (e.g., electron-withdrawing groups) .

Q. What strategies enable functionalization of this compound for specialized applications?

- Methodological Answer :

- Post-polymerization modification : React with aldehydes to introduce acidic/basic moieties or bioactive ligands using RAFT polymerization .

- Glycoproteome enrichment : Hydrazide-functionalized magnetic nanocomposites (e.g., Fe₃O₄@PMAH) enable selective N-glycopeptide capture via Schiff base formation, enhancing mass spectrometry sensitivity .

- Heterocyclic derivatization : Synthesize triazole-thiol derivatives via cyclization with isothiocyanates, improving antibacterial potency .

Q. How can computational methods enhance the study of this compound’s properties?

- Methodological Answer :

- DFT simulations : Predict THz absorption spectra to identify polymorphs (e.g., MH2 vs. MH3) and correlate peaks with intermolecular vibrations .

- Docking/MD simulations : Map binding affinities for enzyme targets (e.g., LOX vs. tyrosinase) and optimize ligand geometries .

- QSAR modeling : Link structural descriptors (e.g., Hammett constants) to bioactivity trends in hydrazide-hydrazone libraries .

Q. What advanced analytical techniques are critical for studying this compound in complex matrices?

- Methodological Answer :

- THz-TDS : Distinguish polymorphs in pharmaceuticals or agrochemicals via unique spectral fingerprints (e.g., 1.41 THz for MH2 vs. 1.86 THz for MH3) .

- Hydrazide-functionalized enrichment : Use Fe₃O₄@PMAH nanocomposites for glycoproteome profiling in serum, achieving >69.6% specificity in glycopeptide identification .

- LC-MS/MS : Quantify trace hydrazide derivatives in biological samples with isotopic labeling to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.